molecular formula C20H23N3O3 B14164858 (2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid CAS No. 958983-67-0

(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid

Cat. No.: B14164858
CAS No.: 958983-67-0
M. Wt: 353.4 g/mol
InChI Key: QSJHAVFQLIYHCA-SFHVURJKSA-N
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Description

(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a piperazine ring, and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenylpiperazine with a suitable acylating agent to form the piperazine derivative, followed by coupling with a phenylalanine derivative under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

958983-67-0

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid

InChI

InChI=1S/C20H23N3O3/c24-19(25)18(15-16-7-3-1-4-8-16)21-20(26)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,21,26)(H,24,25)/t18-/m0/s1

InChI Key

QSJHAVFQLIYHCA-SFHVURJKSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O

solubility

51.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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